MTX-211 is a first-in-class dual inhibitor of epidermal growth factor receptor (EGFR) and phosphoinositide-3 kinase (PI3K) signaling pathways. [, , ] It exhibits a compelling pharmaceutical profile and has shown potential in enhancing the effectiveness of mitogen-activated protein kinase kinase (MEK) inhibitor therapy. [, , ] MTX-211 demonstrates low micromolar potency against a range of primary cancer models. []
MTX-211, also known as Mol 211, is a novel compound that serves as a dual inhibitor of epidermal growth factor receptor and phosphoinositide 3-kinase. With a molecular weight of approximately 478 grams per mole, MTX-211 has garnered attention in scientific research, particularly in the context of cancer therapy. The compound exhibits potent inhibitory activity with half-maximal inhibitory concentration values below 100 nanomolar, making it a significant candidate for further exploration in oncology and related fields .
MTX-211 is classified as an experimental drug, primarily investigated for its potential in treating various cancers. The compound is sourced from chemical suppliers specializing in research-grade materials, such as MedChemExpress and Selleck Chemicals . It falls under the category of small molecule inhibitors, specifically targeting key signaling pathways involved in tumor growth and proliferation.
The synthesis of MTX-211 involves several chemical reactions that lead to the formation of its active structure. While specific synthetic routes are proprietary or not fully disclosed in the available literature, general methods for synthesizing similar compounds typically include:
The exact details of the synthetic pathway for MTX-211 remain less documented in public resources but are critical for reproducibility and further development .
MTX-211's molecular structure features a complex arrangement conducive to its function as an inhibitor. The precise three-dimensional configuration is crucial for its interaction with target proteins. Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these details.
Key structural characteristics include:
In silico modeling techniques have been employed to predict how MTX-211 binds to its targets, providing insights into its efficacy .
MTX-211 undergoes various chemical reactions that are pivotal for its activity as an inhibitor. These reactions primarily involve:
Research indicates that the compound's effectiveness can be influenced by cellular mechanisms such as drug efflux mediated by transport proteins like ATP-binding cassette sub-family G member 2 .
The mechanism of action of MTX-211 involves inhibition of key signaling pathways that drive cancer cell proliferation. By targeting both epidermal growth factor receptor and phosphoinositide 3-kinase:
Studies have demonstrated that MTX-211 exhibits a time- and concentration-dependent effect on cancer cell lines, indicating its potential utility in clinical settings .
MTX-211 possesses several notable physical and chemical properties:
MTX-211 has significant applications in scientific research, particularly within oncology:
As research progresses, MTX-211 holds promise not only as a therapeutic agent but also as a tool for understanding cancer biology more deeply .
MTX-211 (also designated MTX-531 in recent literature) represents a first-in-class small molecule engineered to concurrently inhibit epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) signaling pathways. This computationally designed compound exemplifies the evolution of rational drug design in precision oncology, addressing the critical challenge of adaptive resistance mechanisms that undermine targeted cancer therapies. By simultaneously blocking two key oncogenic drivers, MTX-211 circumvents the compensatory pathway activation that frequently limits single-agent efficacy. Its development marks a significant advancement in overcoming the historical limitations of combination therapies, including toxicological challenges and pharmacokinetic incompatibilities associated with administering multiple targeted agents [1] [5].
The structural design of MTX-211 leverages a quinazoline-based core that adopts reversed binding conformations when interacting with EGFR versus PI3Kγ. X-ray crystallography reveals that the 1-position of the quinazoline ring forms a critical hydrogen bond with M793 in EGFR's kinase domain, while the 6-position substituents extend into solvent-accessible regions. Conversely, when bound to PI3Kγ, these spatial orientations flip: the 1-position hydrogen-bonds with V882, while the 6-position occupies a hydrophilic pocket formed by Y867 and K833 [1]. This structural duality enables potent inhibition of both targets with remarkable specificity.
MTX-211 exhibits low-nanomolar potency against primary targets (EGFR IC₅₀: 15 nM; PI3Kα IC₅₀: 6.4 nM), significantly outperforming previous combination approaches. Kinome-wide profiling against >400 kinases demonstrates exceptional selectivity, with only marginal off-target inhibition observed at concentrations >0.5 μM. The stereospecific (R)-isomer shows optimal activity, being approximately 100-fold more potent against EGFR than its (S)-counterpart [1] [5].
Table 1: Comparative Biochemical Profile of MTX-211 vs. Reference Inhibitors
Compound | EGFR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity Profile |
---|---|---|---|
MTX-211 | 15 | 6.4 | >95% kinase selectivity (tested against 400+ kinases) |
Omipalisib | 460 | 0.2 | Broad PI3K/mTOR inhibition |
NVP-AEE788 | 2 | 860 | Additional VEGFR inhibition |
Preclinical efficacy studies demonstrate profound tumor regression in squamous head and neck patient-derived xenograft (PDX) models following MTX-211 monotherapy. More significantly, combination regimens with MAPK pathway inhibitors (MEK or KRAS-G12C inhibitors) yield durable responses in BRAF-mutant and KRAS-mutant colorectal cancer PDX models, extending median survival beyond current standards of care. These findings validate the dual-targeting approach for overcoming adaptive resistance in difficult-to-treat malignancies [1] [8].
A critical resistance mechanism involves ABCG2-mediated efflux, where this ATP-binding cassette transporter significantly reduces intracellular MTX-211 accumulation. ABCG2-overexpressing cells exhibit 5-21 fold reduced sensitivity to MTX-211, which is reversible upon co-administration of the ABCG2 inhibitor Ko143. Molecular docking confirms MTX-211 binds ABCG2's substrate pocket and stimulates its ATPase activity, confirming substrate-transporter interaction [2] [8].
The EGFR-PI3K signaling axis represents a master regulatory network governing fundamental cellular processes including proliferation, metabolism, and survival. Upon ligand binding, EGFR dimerization triggers phosphorylation of its intracellular domain, recruiting class IA PI3K via adaptor molecules. This catalyzes conversion of PIP₂ to PIP₃, which then recruits Akt to the plasma membrane where it undergoes PDK1-mediated phosphorylation at Thr308 and mTORC2-mediated phosphorylation at Ser473 [6] [9].
In head and neck squamous cell carcinoma (HNSCC), this pathway exhibits near-universal dysregulation: EGFR overexpression occurs in >95% of tumors, frequently through 7p12 chromosomal amplification. Concurrently, PI3K pathway alterations occur in up to 80% of cases, predominantly via PIK3CA mutations (encoding the p110α catalytic subunit) or PTEN loss. This dual activation creates reciprocal resistance mechanisms: PI3K inhibition triggers EGFR-mediated MAPK pathway reactivation, while EGFR blockade activates PI3K compensatory signaling [1] [6].
Table 2: Pathway Crosstalk Mechanisms in Resistance
Resistance Context | Primary Inhibition | Adaptive Resistance Mechanism | Functional Consequence |
---|---|---|---|
HNSCC | EGFR blockade | PI3K/mTOR feedback activation | Bypassed growth inhibition |
HNSCC | PI3K inhibition | EGFR-HER3 dimerization | Reactivated survival signaling |
BRAF-mutant CRC | BRAF inhibition | EGFR-mediated MAPK reactivation | Pathway re-activation |
KRAS-mutant cancers | MEK inhibition | PI3K-dependent survival signals | Apoptosis evasion |
In colorectal cancer (particularly BRAF-mutant subtypes), EGFR mediates feedback reactivation following BRAF inhibition. BRAF inhibitors initially suppress MAPK signaling, but relief of negative feedback mechanisms enhances EGFR dimerization, driving MAPK and PI3K pathway reactivation. This resistance mechanism necessitates combined EGFR/BRAF inhibition in current clinical practice. Similarly, KRAS-mutant cancers exhibit compensatory PI3K upregulation upon MEK inhibition, creating a biological rationale for MTX-211 combinations with MAPK pathway inhibitors [1] [4].
The molecular basis for MTX-211's efficacy lies in its ability to simultaneously interrupt this compensatory crosstalk. Cellular studies in CAL-33 HNSCC cells (PIK3CA H1047R mutant) demonstrate concurrent suppression of pEGFR, pAkt (T308 and S473), and p4E-BP1 within two hours of treatment. This balanced pathway suppression contrasts with single-pathway inhibitors that trigger compensatory activation of the alternate pathway [1].
KRAS and BRAF mutations represent major therapeutic challenges in metastatic colorectal cancer (mCRC), occurring in approximately 44% and 10% of cases, respectively. These mutations confer aggressive biology and therapeutic resistance: BRAF V600E mutations triple mortality risk compared to wild-type tumors, while KRAS mutations (particularly in codons 12/13) drive primary resistance to anti-EGFR therapies [4] [10].
A meta-analysis of 10,893 patients across nine adjuvant phase III trials revealed these mutations' profound prognostic impact. KRAS mutations significantly reduced disease-free survival (pooled HR=1.36; 95% CI=1.15-1.61; p<0.001) and overall survival (HR=1.27; CI=1.03-1.55; p=0.03). BRAF mutations showed even stronger OS detriment (HR=1.49; CI=1.31-1.70; p<0.001). After adjustment for microsatellite instability (MSI) status—a potential confounder as BRAF mutations often co-occur with MSI—the survival disadvantage intensified: BRAF-mutated/MSI-adjusted tumors exhibited HR=1.67 (CI=1.37-2.04) for OS [10].
Table 3: KRAS/BRAF Mutation Prevalence and Prognostic Impact in mCRC
Molecular Alteration | Prevalence in mCRC | Disease-Free Survival HR (95% CI) | Overall Survival HR (95% CI) |
---|---|---|---|
KRAS mutation | ~44% | 1.36 (1.15-1.61) | 1.27 (1.03-1.55) |
BRAF mutation | ~10% | 1.33 (1.00-1.78) | 1.49 (1.31-1.70) |
BRAF mutation (MSI-adjusted) | - | 1.59 (1.22-2.07) | 1.67 (1.37-2.04) |
Current targeted approaches remain substantially limited: KRAS-G12C inhibitors (e.g., sotorasib) show modest activity in CRC compared to lung cancer due to complex feedback mechanisms and tissue-specific pathway dependencies. BRAF inhibitor/anti-EGFR combinations (encorafenib/cetuximab) improve outcomes in BRAF V600E-mutant mCRC, but resistance frequently develops through PI3K pathway reactivation. This biological gap creates a compelling rationale for MTX-211's development [1] [7].
MTX-211 addresses these limitations through vertical pathway blockade: in KRAS-mutant CRC and pancreatic cancer models, its combination with MEK inhibitors (e.g., trametinib) yields synergistic tumor regression and extends survival by >400% compared to monotherapy arms. Similarly, triple combinations with KRAS-G12C inhibitors enhance depth and durability of response in PDX models. These findings position MTX-211 as a promising backbone for next-generation regimens targeting refractory RAS pathway-mutated cancers [1] [8].
A unique pharmacologic advantage of MTX-211 is its mitigated metabolic toxicity. Unlike PI3Kα-selective inhibitors (e.g., alpelisib) that frequently cause hyperglycemia through disrupted insulin signaling, MTX-211 demonstrates minimal glucose perturbation in murine models. This appears attributable to its weak PPARγ agonism, which may counteract PI3K inhibition-induced insulin resistance—a feature that could significantly improve its therapeutic index in clinical applications [1].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7